molecular formula C7H6N2O2 B12104585 Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI)

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI)

Katalognummer: B12104585
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: WCMCKOGFNSLEKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in the ring

Vorbereitungsmethoden

The synthesis of Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. The reaction typically involves the use of cyclopropylamine and isocyanate derivatives, followed by cyclization to form the isoxazole ring . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: Isoxazole derivatives are used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Isoxazole, 3-cyclopropyl-5-isocyanato-(9CI) can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C7H6N2O2

Molekulargewicht

150.13 g/mol

IUPAC-Name

3-cyclopropyl-5-isocyanato-1,2-oxazole

InChI

InChI=1S/C7H6N2O2/c10-4-8-7-3-6(9-11-7)5-1-2-5/h3,5H,1-2H2

InChI-Schlüssel

WCMCKOGFNSLEKZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NOC(=C2)N=C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.